

Metopimazine-d6 Metabolism: A Deep Dive into its Plasma Metabolites

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Compound of Interest		
Compound Name:	Metopimazine-d6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of Metopimazine (MPZ), with a specific focus on its deuterated analog, **Metopimazine-d6**, and the identification and quantification of its major metabolites in plasma. This document synthesizes current scientific literature to offer detailed insights into the metabolic pathways, experimental methodologies, and key quantitative data essential for drug development and clinical research.

Executive Summary

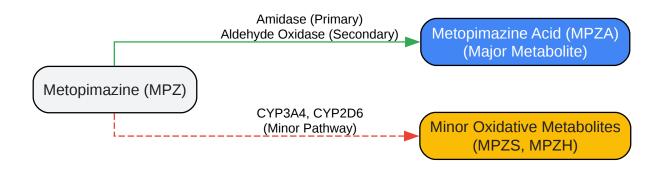
Metopimazine, a phenothiazine derivative antiemetic, undergoes extensive first-pass metabolism, leading to the formation of its principal plasma metabolite, Metopimazine acid (MPZA).[1][2][3][4][5] This biotransformation is primarily mediated by liver amidases, with a minor contribution from aldehyde oxidase. The resulting acid metabolite, MPZA, circulates in plasma at significantly higher concentrations than the parent drug. While cytochrome P450 enzymes CYP3A4 and CYP2D6 are involved in minor oxidative pathways, their role in the overall clearance of Metopimazine is minimal. Understanding the metabolic profile of Metopimazine is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall therapeutic efficacy. The use of a deuterated internal standard, such as **Metopimazine-d6**, is standard practice in bioanalytical methods to ensure accurate quantification.

Metabolic Pathways of Metopimazine



The primary metabolic transformation of Metopimazine involves the hydrolysis of its terminal amide group to a carboxylic acid, yielding Metopimazine acid (MPZA). This reaction is predominantly catalyzed by amidases located in the liver. A secondary, less significant pathway for the formation of MPZA is through the action of aldehyde oxidase.

In addition to the major pathway, minor oxidative metabolites have been identified in vitro, designated as MPZS and MPZH. These are formed through reactions mediated by CYP3A4 and CYP2D6. However, in vivo studies have confirmed that these oxidative pathways are of negligible importance compared to the amide hydrolysis in humans.



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Metabolic pathway of Metopimazine.

Quantitative Analysis of Metopimazine and its Metabolites in Plasma

The quantification of Metopimazine and Metopimazine acid in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. These assays are crucial for pharmacokinetic studies, enabling the determination of key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Summary of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Metopimazine (MPZ) and its major metabolite, Metopimazine acid (MPZA), in plasma from studies conducted in both pediatric and adult populations.



Table 1: Pharmacokinetic Parameters of Metopimazine (MPZ) in Plasma

Population	Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Reference
Children	0.33 mg/kg (oral)	17.2 (median)	1 (median)	-	
Adults	20 mg (oral, preprandial)	43 (median)	-	22.6 (median)	
Adults	50 mg (oral, preprandial)	-	-	16.2 (median)	
Adults	20 mg (oral, postprandial)	-	-	52.4 (median)	
Adults	50 mg (oral, postprandial)	-	-	35.2 (median)	

Table 2: Pharmacokinetic Parameters of Metopimazine Acid (MPZA) in Plasma

Population	Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Reference
Children	0.33 mg/kg (oral)	76.3 (median)	2.5 (median)	-	
Adults	20 mg (oral, preprandial)	107.5 (median)	2 (median)	-	_

Experimental Protocols

This section outlines the typical experimental methodologies employed for the study of Metopimazine metabolism and the quantification of its metabolites in plasma.

In Vitro Metabolism Studies

In vitro assays are essential for identifying the enzymes responsible for a drug's metabolism.

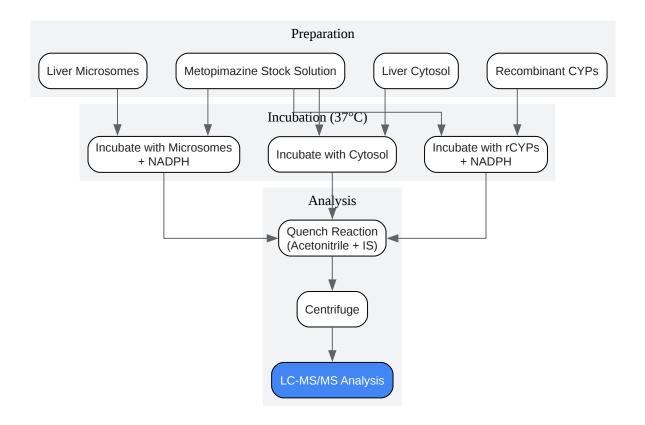


Objective: To determine the metabolic stability of Metopimazine and identify the enzymes involved in its biotransformation.

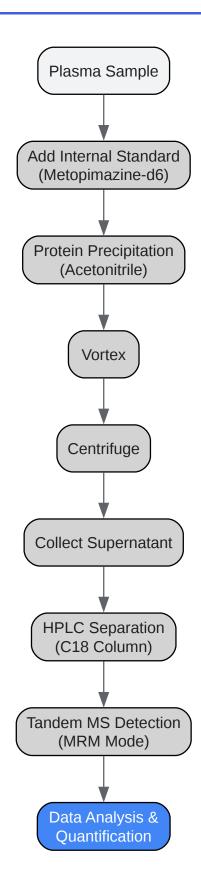
Methodology:

- Incubation with Liver Microsomes:
 - Human liver microsomes are incubated with Metopimazine at a concentration of 1 μ M in a potassium phosphate buffer (pH 7.4).
 - The reaction is initiated by the addition of an NADPH-regenerating system.
 - Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., Metopimazine-d6).
 - Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug over time.
- Incubation with Liver Cytosol:
 - To investigate the role of cytosolic enzymes like aldehyde oxidase, Metopimazine is incubated with human liver cytosol.
 - The experimental setup is similar to the microsomal incubation, but without the NADPHregenerating system.
- Recombinant Enzyme Phenotyping:
 - To identify specific CYP isoforms involved, Metopimazine is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).
 - The formation of metabolites is monitored by LC-MS/MS.









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